Molecular Weight and Heavy-Atom Count Differentiate the Target from N1-Unsubstituted and N1-Phenyl Analogs
The target compound (C₁₉H₁₈ClN₃O₂; MW 355.82 g·mol⁻¹) is 99.14 Da heavier than 3-(4-chlorophenyl)iminoindolin‑2‑one (CAS 57644‑24‑3; MW 256.68) owing to the morpholinomethyl substituent at N1 . It is also 23.03 Da heavier than 3-(4-chlorophenyl)imino‑1‑phenylindol‑2‑one (C₂₀H₁₃ClN₂O; MW 332.79) . The increased molecular weight correlates with a larger solvent‑accessible surface area and altered pharmacokinetic predictivity [1].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 355.82 g·mol⁻¹ |
| Comparator Or Baseline | 3-(4-Chlorophenyl)iminoindolin‑2‑one (CAS 57644-24-3): 256.68 g·mol⁻¹; 3-(4-Chlorophenyl)imino‑1‑phenylindol‑2‑one: 332.79 g·mol⁻¹ |
| Quantified Difference | Δ = +99.14 Da vs. N1‑H analog; Δ = +23.03 Da vs. N1‑phenyl analog |
| Conditions | Calculated from molecular formula; confirmed by vendor‑reported InChI and SMILES . |
Why This Matters
Molecular weight is a primary determinant of passive membrane permeability and oral bioavailability likelihood (Lipinski’s Rule of 5); the 99 Da increment over the N1‑H analog places the target in a different physicochemical space, which must be accounted for in library design or SAR studies.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Adv. Drug Deliv. Rev. 1997;23:3-25. View Source
